1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone

説明

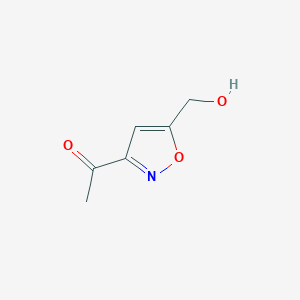

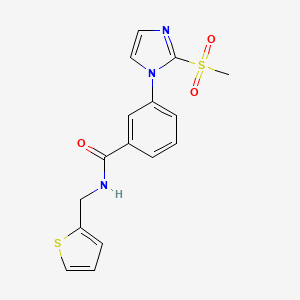

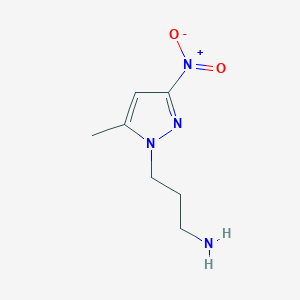

“1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone” is a chemical compound with the molecular formula C6H7NO3 . It has a molecular weight of 141.13 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of isoxazoles, such as “1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone”, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .Molecular Structure Analysis

The molecular structure of “1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone” consists of an isoxazole ring with a hydroxymethyl group at the 5-position and an ethanone group at the 1-position .科学的研究の応用

- Researchers have synthesized derivatives of 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone and evaluated their anticonvulsant properties using the MES test . These investigations aim to identify potential treatments for epilepsy and related conditions.

- Isoxazoles, including this compound, exhibit anti-inflammatory properties . By modulating inflammatory pathways, they may contribute to the development of novel anti-inflammatory drugs.

- Some isoxazole derivatives, including 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone , have demonstrated anticancer activity . Researchers explore their mechanisms of action and potential as cancer therapeutics.

- Isoxazoles are known for their antimicrobial effects, and this compound likely shares this trait . Investigations focus on its ability to combat bacterial, fungal, and viral infections.

- Our research indicates that isoxazoles can act as AChE inhibitors . AChE plays a crucial role in neurotransmission, and inhibiting it may have implications for neurodegenerative diseases like Alzheimer’s.

- Isoxazoles have been explored as immunosuppressants . Understanding their impact on the immune system can inform drug development for autoimmune disorders and organ transplantation.

Anticonvulsant Activity

Anti-Inflammatory Effects

Anticancer Potential

Antimicrobial Properties

Acetylcholinesterase (AChE) Inhibition

Immunosuppressive Activity

将来の方向性

Isoxazoles, including “1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on improving the synthesis methods and exploring the biological activities of these compounds .

特性

IUPAC Name |

1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4(9)6-2-5(3-8)10-7-6/h2,8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSIOSQTKJIFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2550411.png)

![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2550422.png)

![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone](/img/structure/B2550428.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2550431.png)

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550433.png)